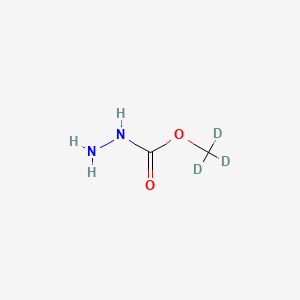

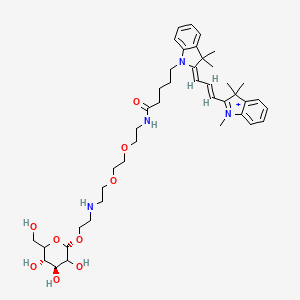

![molecular formula C15H24N2O17P2 B585560 Uridine 5'-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt CAS No. 904293-00-1](/img/structure/B585560.png)

Uridine 5'-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Uridine 5’-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt is a labelled derivative of phosphorylated uridine. It is used in nucleotide sugars metabolism as an activated form of glucose and serves as a substrate for the enzyme glucosyltransferases. This compound is significant in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Uridine 5’-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt involves the incorporation of carbon-13 isotopes into the glucose moiety. The general synthetic route includes the phosphorylation of uridine followed by the attachment of the glucose molecule. The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to ensure the correct incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the carbon-13 isotopes into the glucose moiety during their metabolic processes. The compound is then extracted and purified using various chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Uridine 5’-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt undergoes several types of chemical reactions, including:

Substitution Reactions: Involving the replacement of one functional group with another.

Oxidation and Reduction Reactions: Involving the gain or loss of electrons.

Hydrolysis: Breaking down the compound into simpler molecules using water.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific enzymes such as glucosyltransferases. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels to ensure optimal activity of the enzymes .

Major Products Formed

The major products formed from these reactions include various glucose derivatives and phosphorylated compounds. These products are often used in further biochemical pathways or as intermediates in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Uridine 5’-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt has a wide range of scientific research applications:

Chemistry: Used as a substrate in the enzymatic production of glycosides and their detection by liquid chromatography-mass spectrometry.

Biology: Plays a crucial role in the biosynthesis of glucose-containing molecules, which are essential for various cellular functions.

Medicine: Investigated for its potential in treating metabolic disorders and as a diagnostic tool in metabolic studies.

Industry: Used in the production of bio-based materials and as a precursor in the synthesis of complex carbohydrates.

Mecanismo De Acción

Uridine 5’-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt acts as a substrate for the enzyme glucosyltransferases. It is involved in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids. The compound interacts with specific molecular targets and pathways, including the purinergic receptor P2Y14 G protein-coupled receptor, which is involved in the activation of dendritic cells and glial cells . It can also activate G protein-coupled receptor 17 (GPR17), thereby inducing oligodendrocyte differentiation .

Comparación Con Compuestos Similares

Similar Compounds

Uridine 5’-Diphospho-alpha-D-galactose: Another nucleotide sugar involved in the biosynthesis of glycoconjugates.

Uridine 5’-Diphospho-N-acetylglucosamine: Used in the biosynthesis of glycosaminoglycans and glycoproteins.

Uridine 5’-Diphosphoglucuronic Acid: Involved in the detoxification processes in the liver.

Uniqueness

Uridine 5’-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt is unique due to its incorporation of carbon-13 isotopes, which makes it particularly useful in metabolic studies and tracing biochemical pathways. Its role as a substrate for glucosyltransferases also distinguishes it from other similar compounds.

Propiedades

IUPAC Name |

[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-2-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5?,6-,8-,9+,10+,11?,12?,13-,14-/m1/s1/i3+1,5+1,8+1,10+1,12+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCJRCZFDFQWRP-LKYYKRFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[13C@@H]3[13CH]([13C@H]([13C@@H]([13CH](O3)[13CH2]O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O17P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858554 |

Source

|

| Record name | [(2R,3R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2R,4S,5S)-3,4,5-trihydroxy-6-[hydroxy(~13~C)methyl](~13~C_5_)oxan-2-yl dihydrogen diphosphate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904293-00-1 |

Source

|

| Record name | [(2R,3R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2R,4S,5S)-3,4,5-trihydroxy-6-[hydroxy(~13~C)methyl](~13~C_5_)oxan-2-yl dihydrogen diphosphate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)

![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)

![7-Chloro-3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B585493.png)

![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)